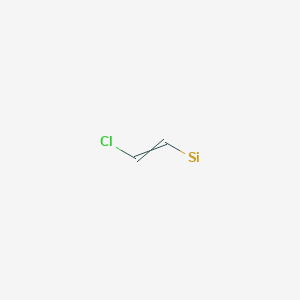
Chlorovinylsilane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloroethenyl)silane is an organosilicon compound with the chemical formula C2H3ClSi It is a vinylsilane derivative, characterized by the presence of a vinyl group (ethenyl) attached to a silicon atom, which is further bonded to a chlorine atom
準備方法
Synthetic Routes and Reaction Conditions
(2-Chloroethenyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of acetylene with chlorosilane in the presence of a catalyst. This reaction typically requires a platinum-based catalyst and proceeds under mild conditions to yield (2-Chloroethenyl)silane .
Another method involves the reaction of vinylmagnesium bromide with chlorosilane. This Grignard reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent moisture and oxygen from interfering with the reaction .
Industrial Production Methods
On an industrial scale, (2-Chloroethenyl)silane is produced using continuous flow processes that ensure high efficiency and yield. The process involves the catalytic addition of chlorosilane to acetylene in a controlled environment, often using a fixed-bed reactor. This method allows for the large-scale production of (2-Chloroethenyl)silane with high purity .
化学反応の分析
Types of Reactions
(2-Chloroethenyl)silane undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as alkoxides or amines, to form different organosilicon compounds.
Addition Reactions: The vinyl group can participate in addition reactions with electrophiles, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.
Polymerization: (2-Chloroethenyl)silane can undergo polymerization to form polysiloxanes, which are valuable materials in the production of silicones.
Common Reagents and Conditions
Common reagents used in the reactions of (2-Chloroethenyl)silane include:
Grignard Reagents: For substitution reactions.
Electrophiles: Such as halogens and acids for addition reactions.
Catalysts: Platinum-based catalysts for hydrosilylation reactions.
Major Products Formed
The major products formed from the reactions of (2-Chloroethenyl)silane include various organosilicon compounds, such as alkoxysilanes, aminosilanes, and polysiloxanes .
科学的研究の応用
(2-Chloroethenyl)silane has a wide range of applications in scientific research:
作用機序
The mechanism of action of (2-Chloroethenyl)silane involves its reactivity towards nucleophiles and electrophiles. The silicon atom, being less electronegative, can stabilize positive charges through hyperconjugation, making the compound highly reactive in electrophilic addition reactions . The vinyl group allows for polymerization and addition reactions, while the chlorine atom can be substituted with various nucleophiles .
類似化合物との比較
Similar Compounds
Vinyltrimethylsilane: Similar in structure but with three methyl groups attached to the silicon atom instead of a chlorine atom.
Vinyltriethoxysilane: Contains three ethoxy groups attached to the silicon atom.
Vinyltrichlorosilane: Has three chlorine atoms attached to the silicon atom.
Uniqueness
(2-Chloroethenyl)silane is unique due to the presence of both a vinyl group and a chlorine atom, which confer distinct reactivity patterns. This combination allows for versatile applications in synthesis and industrial processes, making it a valuable compound in various fields .
特性
分子式 |
C2H2ClSi |
|---|---|
分子量 |
89.57 g/mol |
InChI |
InChI=1S/C2H2ClSi/c3-1-2-4/h1-2H |
InChIキー |
UJCLFVWIHMQGJN-UHFFFAOYSA-N |
正規SMILES |
C(=CCl)[Si] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















